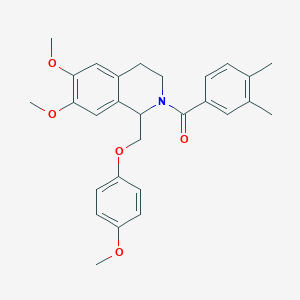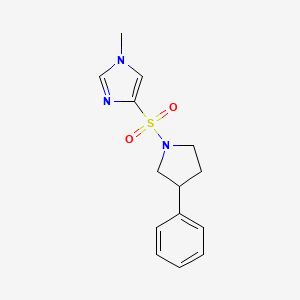![molecular formula C14H11F2NO2 B2519599 (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM CAS No. 1164512-55-3](/img/structure/B2519599.png)
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM is a synthetic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further linked to an anilinium moiety through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. Common reagents include difluoromethyl ether and a suitable catalyst under controlled temperature and pressure conditions.
Condensation Reaction: The difluoromethoxyphenyl intermediate is then reacted with an aniline derivative in the presence of a condensing agent such as formaldehyde to form the methylene bridge, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the difluoromethoxy group or the anilinium moiety is replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction may produce difluoromethoxyphenyl amines.
Applications De Recherche Scientifique
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-OXIDOANILINIUM is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and potential biological activity. This sets it apart from other similar compounds and makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-13-8-6-11(7-9-13)10-17(18)12-4-2-1-3-5-12/h1-10,14H/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRTIYHUBSJSN-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)


![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)

![2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid](/img/structure/B2519528.png)


![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)


